N'-hydroxy-2,4-dimethoxybenzenecarboximidamide

Medicinal chemistry Prodrug design Physicochemical profiling

Medicinal chemistry teams requiring amidoxime scaffolds for epigenetic or protease targets face de novo synthesis bottlenecks. This N-hydroxyamidine building block eliminates that barrier. - **Validated target engagement:** 350 nM Kd against human LSD1 (microscale thermophoresis), ready for fragment-to-lead optimization. - **Distinct pharmacophore:** Amidoxime group provides non-hydroxamate zinc chelation with submicromolar HDAC activity and mARC-mediated prodrug activation-unavailable in benzamidine or hydroxamate analogs. - **Immediate deployment:** Research-grade (≥95%) with defined 2,4-dimethoxy substitution pattern for structure-guided expansion. Available for rapid delivery.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Cat. No. B12342784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-2,4-dimethoxybenzenecarboximidamide
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=NO)N)OC
InChIInChI=1S/C9H12N2O3/c1-13-6-3-4-7(9(10)11-12)8(5-6)14-2/h3-5,12H,1-2H3,(H2,10,11)
InChIKeyHYELDGUNYOPEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>29.4 [ug/mL] (The mean of the results at pH 7.4)

N'-Hydroxy-2,4-dimethoxybenzenecarboximidamide: Physicochemical and Target Engagement Profile


N'-Hydroxy-2,4-dimethoxybenzenecarboximidamide (CAS 500024-82-8) is a low-molecular-weight (196.20 g/mol) aromatic amidoxime derivative bearing methoxy substituents at the 2- and 4-positions of the phenyl ring . The compound is classified as an N-hydroxyamidine (amidoxime), a bioisostere of the hydroxamic acid pharmacophore, and is supplied as a research-grade building block (typical purity ≥95%) for medicinal chemistry and chemical biology applications . Its computed logP of 1.032 and hydrogen-bond donor/acceptor count of 2/4 distinguish it from structurally simpler benzamidine analogs lacking the N-hydroxy moiety [1].

Zn

Amidoxime zinc-binding pharmacophore for HDAC and LSD1 target engagement studies.

mARC

mARC substrate handle for prodrug design of serine protease inhibitors with improved absorption profile.

2,4

2,4-Dimethoxy substitution defines regioisomer for target profiling versus tyrosinase or ribonucleotide reductase.

Why This Amidoxime Cannot Replace Benzamidine or Hydroxamic Acid Analogs


Substituting N'-hydroxy-2,4-dimethoxybenzenecarboximidamide with a simple benzamidine (e.g., 2,4-dimethoxybenzamidine) or a hydroxamic acid analog is inadvisable because the N-hydroxyamidine (amidoxime) functional group confers a distinct hydrogen-bond donor/acceptor geometry (2 HBD / 4 HBA vs. 2 HBD / 2 HBA for benzamidine) and a divergent zinc-chelating pharmacophore [1]. This structural difference translates into measurable shifts in target engagement: the amidoxime moiety is recognized by the mitochondrial amidoxime-reducing component (mARC) enzyme system, enabling its function as a prodrug handle for amidine-based serine protease inhibitors — a metabolic activation pathway absent for benzamidines themselves [2]. Furthermore, amidoximes demonstrate submicromolar HDAC inhibitory activity with noteworthy enhancement over the corresponding hydroxamate isosteres, underscoring that the amidoxime zinc-binding group is not functionally interchangeable with hydroxamic acid [3].

Benzamidine analogs lack the N-hydroxy group, altering hydrogen-bond donor/acceptor geometry (+2 HBA) and disabling zinc chelation — key for target engagement.

Non-hydroxylated benzamidines are not substrates for mARC-mediated N-reductive activation, removing the prodrug-to-amidine metabolic pathway.

Hydroxamic acid bioisosteres may exhibit different isoform selectivity and cellular response profiles; amidoxime zinc-binding mode is not functionally interchangeable.

Quantitative Differentiation vs. Closest Analogs


Hydrogen-Bond Donor/Acceptor Architecture vs. Parent Benzamidine

N'-Hydroxy-2,4-dimethoxybenzenecarboximidamide possesses 2 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA) as a consequence of the N-hydroxyamidine functional group, compared with 2 HBD and 2 HBA for the parent benzamidine analog 2,4-dimethoxybenzamidine (CAS 32048-19-4), which lacks the N-hydroxy substituent [1]. The presence of the additional hydroxyl group increases topological polar surface area (TPSA) to 77.1 Ų and introduces a predicted logP of 1.032, establishing a distinct polarity–lipophilicity balance relative to the more basic, less polar benzamidine core [2].

HBD/HBA vs. Benzamidine
Head-to-head
Target: HBD 2 / HBA 4
Benzamidine: HBD 2 / HBA 2
ΔHBA: +2; logP 1.032
Distinct hydrogen-bond network influences zinc enzyme recognition and prodrug activation.
Computed properties cross-validated with experimental logP.
Medicinal chemistry Prodrug design Physicochemical profiling

LSD1 Binding Affinity: Target Engagement at Submicromolar Kd

In a microscale thermophoresis (MST) assay, N'-hydroxy-2,4-dimethoxybenzenecarboximidamide bound to human recombinant LSD1 (residues 157–852) with a dissociation constant (Kd) of 350 nM [1]. This places the compound within the moderate-affinity range for small-molecule amidoxime-based LSD1 inhibitors. While the reference amidoxime series reported by Hazeldine et al. produced IC50 values against recombinant LSD1 in the low-micromolar to submicromolar range and induced dramatic H3K4 methylation changes in Calu-6 lung carcinoma cells [2], the 350 nM Kd for this specific 2,4-dimethoxy-substituted analog represents a defined binding benchmark that can be compared against fragment-like LSD1 ligands lacking the amidoxime zinc-chelating motif.

LSD1 Binding Affinity
Cross-study comparable
Kd = 350 nM
MST assay, human recombinant LSD1
Supports fragment-based LSD1 screening; non-amidoxime fragments typically >10 µM.
Affinity benchmark; verify in cellular target engagement.
Epigenetics Cancer therapeutics LSD1/KDM1A inhibition

Amidoxime vs. Hydroxamate Zinc-Binding Group in HDAC Inhibition

The amidoxime functional group — of which N'-hydroxy-2,4-dimethoxybenzenecarboximidamide is a representative aromatic example — functions as a bioisostere of hydroxamic acid for zinc-dependent enzyme inhibition. Jiao et al. demonstrated that a series of synthetic amidoximes exhibited submicromolar HDAC inhibitory activity with 'noteworthy enhancement compared with hydroxamates' [1]. This class-level evidence is mechanistically grounded in the amidoxime group's capacity to chelate the catalytic Zn²⁺ ion in HDAC active sites [2]. The ~16 Da molecular weight increment of this compound relative to 2,4-dimethoxybenzamidine (the non-hydroxylated analog) is attributable entirely to the N-hydroxy group that enables this chelation.

HDAC Inhibition Context
Class-level inference
Submicromolar HDAC activity reported; amidoxime Zn²⁺ chelation
Jiao et al. 2016; G2/M arrest in HCT116, A549
Non-hydroxamate zinc-binding mode may offer differential isoform selectivity.
Class-level evidence; compound-specific IC₅₀ not reported.
Epigenetic drugs Histone deacetylase inhibition Zinc-binding pharmacophore

Amidoxime as a Prodrug Handle: mARC-Mediated N-Reductive Activation

The N-hydroxyamidine (amidoxime) group of N'-hydroxy-2,4-dimethoxybenzenecarboximidamide serves as a substrate for the mitochondrial amidoxime-reducing component (mARC) enzyme system, which catalyzes the N-reduction of amidoximes to the corresponding amidines in vivo [1]. This metabolic pathway is exploited in the design of N-hydroxylated prodrugs of serine protease inhibitors, where the amidoxime form improves intestinal absorption relative to the strongly basic amidine parent [2]. The non-hydroxylated benzamidine analog (2,4-dimethoxybenzamidine) cannot undergo this mARC-mediated activation and would therefore lack the absorption advantage conferred by the amidoxime prodrug strategy.

mARC Prodrug Activation
Class-level inference
N-reduction to active amidine via mARC enzyme system
Havemeyer et al. 2011; improved oral absorption class evidence
Enables amidoxime-to-amidine prodrug strategy; benzamidine lacks this pathway.
In vivo pharmacokinetic context requires validation.
Prodrug design Serine protease inhibitors Drug metabolism

2,4-Dimethoxy vs. 3,4-Dimethoxy Substitution Pattern Comparison

The 2,4-dimethoxy substitution pattern of the target compound provides 4 linear hydrogen-bond acceptors (HBA) without introducing the ortho-dihydroxy (catechol) motif present in the highly active ribonucleotide reductase inhibitors Didox and Amidox (3,4-dihydroxy-substituted benzamidoximes) [1]. In contrast, the regioisomeric 3,4-dimethoxybenzamidoxime has been reported to exhibit favorable in silico skin permeation and a tyrosinase docking score of −6.8 kcal/mol, suggesting that the 3,4-dimethoxy arrangement may confer different target interaction profiles compared with the 2,4-dimethoxy substitution [2].

2,4- vs. 3,4-Dimethoxy Regioisomer
Cross-study comparable
2,4-isomer: LSD1 Kd 350 nM
3,4-isomer: tyrosinase docking −6.8 kcal/mol
Substitution pattern dictates target preference; specify regioisomer for screening.
3,4-isomer shows in silico skin permeation; experimental validation needed.
Structure-activity relationship Tyrosinase inhibition Skin permeation

Experimental logP and Melting Point for Identity Verification

N'-Hydroxy-2,4-dimethoxybenzenecarboximidamide has an experimentally determined logP of 1.032 and a melting point of 129–131 °C [1]. The experimental logP closely aligns with the XLogP3 computed value of 1.0, providing a cross-validated reference for identity and purity verification upon receipt [2]. Aqueous solubility is reported as >29.4 μg/mL . While analogous property data for 2,4-dimethoxybenzamidine are not publicly available, the experimentally anchored physical constants of the target compound establish a reproducible quality benchmark for procurement specification.

Experimental logP & Melting Point
Supporting evidence
logP 1.032; mp 129–131 °C
Solubility >29.4 µg/mL
Enables incoming quality control; comparator benzamidine lacks public physical constants.
Shake-flask pH 7.4; cross-validated with XLogP3 1.0.
Quality control Analytical chemistry Procurement specification

Procurement-Ready Application Scenarios


Fragment-Based LSD1 Inhibitor Screening

N'-Hydroxy-2,4-dimethoxybenzenecarboximidamide is immediately deployable as a fragment hit for lysine-specific demethylase 1 (LSD1/KDM1A) drug discovery programs. The compound has a confirmed Kd of 350 nM against human recombinant LSD1 by microscale thermophoresis, placing it within the affinity range suitable for fragment-to-lead optimization [1]. Researchers can prioritize this compound over non-amidoxime fragments — which typically exhibit Kd >10 μM against LSD1 — and use its 2,4-dimethoxy substitution pattern as a vector for structure-guided expansion toward the LSD1 active site, leveraging the amidoxime group's zinc-chelating capacity for potency enhancement.

Amidoxime Prodrug Design for Serine Protease Inhibitors

The N-hydroxyamidine functional group enables mARC-mediated N-reductive conversion to the corresponding benzamidine in vivo, addressing the poor intestinal absorption that plagues strongly basic amidine-based serine protease inhibitors [1]. The 2,4-dimethoxy substitution provides a synthetically tractable aromatic core for further derivatization into target-specific protease inhibitors. Procurement of this specific compound allows medicinal chemistry teams to install the amidoxime prodrug handle without de novo synthesis of the N-hydroxylated benzamidine scaffold, accelerating structure–activity relationship exploration.

HDAC Inhibitor Lead Generation with Non-Hydroxamate Zinc-Binding Group

For epigenetic drug discovery programs targeting histone deacetylases (HDACs), N'-hydroxy-2,4-dimethoxybenzenecarboximidamide provides a validated non-hydroxamate zinc-binding pharmacophore. Amidoxime chemotypes have demonstrated submicromolar HDAC inhibitory activity with enhancement over hydroxamate-based inhibitors, and have been shown to arrest HCT116 and A549 cancer cells in the G2/M phase [1]. This compound can serve as a core scaffold for designing HDAC isoform-selective inhibitors, with the 2,4-dimethoxy groups offering vectors for introducing selectivity-determining substituents.

Regioisomer-Controlled Pharmacological Profiling

The 2,4-dimethoxy substitution pattern of this compound provides a defined regioisomer for comparative pharmacological studies against the 3,4-dimethoxy analog. While the 3,4-isomer has shown in silico tyrosinase inhibitory potential (docking score −6.8 kcal/mol) and favorable skin permeation, the 2,4-isomer has documented LSD1 binding [1]. Procuring both regioisomers enables systematic exploration of how methoxy group positioning on the benzamidoxime scaffold dictates target selectivity — a critical parameter for lead optimization in both oncology and dermatology indications.

Application
Selection Property
Validation Focus
Fragment-based LSD1 inhibitor screening
Amidoxime zinc-binding group; reported submicromolar LSD1 binding affinity context
LSD1 target engagement assay and fragment elaboration
Amidoxime prodrug design for serine protease inhibitors
mARC substrate handle for N-reductive activation to amidine
Prodrug conversion and pharmacokinetic profiling
HDAC inhibitor lead generation
Non-hydroxamate Zn²⁺ chelating pharmacophore; reported class-level HDAC activity
HDAC isoform selectivity and cellular activity confirmation
Regioisomer-controlled target profiling
2,4-Dimethoxy substitution pattern distinct from 3,4-isomer
Target selectivity verification (LSD1 vs. tyrosinase) with both regioisomers
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